4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane

Description

Structural Classification and Nomenclature

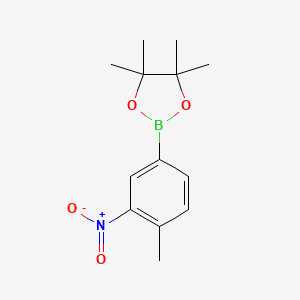

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane belongs to the class of boronic esters , characterized by a five-membered 1,3,2-dioxaborolane ring system. Its IUPAC name derives from the substituents on the boron-containing heterocycle: the dioxaborolane ring is substituted with four methyl groups (at positions 4,4,5,5) and a 4-methyl-3-nitrophenyl group at position 2. The molecular formula is $$ \text{C}{13}\text{H}{18}\text{BNO}_4 $$, with a molecular weight of 263.10 g/mol.

The compound’s structure combines two key motifs:

- A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which stabilizes the boron center through chelation.

- A nitroaryl group (4-methyl-3-nitrophenyl), providing electronic and steric modulation.

| Property | Value |

|---|---|

| CAS Registry Number | 1072945-06-2 |

| Molecular Formula | $$ \text{C}{13}\text{H}{18}\text{BNO}_4 $$ |

| Molecular Weight | 263.10 g/mol |

| IUPAC Name | This compound |

Historical Context and Significance in Boron Chemistry

Boronic esters emerged as critical reagents in organic synthesis following the development of the Suzuki-Miyaura cross-coupling reaction in 1981. Early boronic acids, such as phenylboronic acid, were limited by hydrolytic instability, but the introduction of pinacol esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) in the late 20th century addressed this issue by enhancing air and moisture stability.

The nitroaryl-substituted variant, this compound, represents an advancement in directed functionalization strategies . The nitro group’s electron-withdrawing properties facilitate regioselective cross-coupling reactions, enabling precise construction of complex aromatic systems.

Key Functional Groups: Nitroaryl and Pinacol Boronate Moieties

Nitroaryl Group

The 4-methyl-3-nitrophenyl group introduces both steric bulk and electronic effects:

Pinacol Boronate Moiety

The 1,3,2-dioxaborolane ring, derived from pinacol (2,3-dimethyl-2,3-butanediol), confers stability via chelation. The four methyl groups shield the boron atom, reducing hydrolysis and oxidation rates compared to acyclic boronic esters. This structural feature is critical for handling and storing the compound under ambient conditions.

The synergy between these groups makes the compound a versatile intermediate in synthetic organic chemistry, particularly in reactions requiring controlled boron-mediated transformations.

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BNO4/c1-9-6-7-10(8-11(9)15(16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOZOWGODLRCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674421 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-06-2 | |

| Record name | 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane (CAS No. 1072945-06-2) is a boron-containing compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its antibacterial effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₈BNO₄

- Molecular Weight : 263.10 g/mol

- CAS Number : 1072945-06-2

- Purity : Typically >98% in commercial preparations .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

-

Antibacterial Activity :

- The compound has shown significant activity against a range of bacterial strains. Its mechanism involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis .

- In vitro studies indicate that it exhibits potent activity against drug-resistant strains of bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii .

- Boron Neutron Capture Therapy (BNCT) :

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activity Studies

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of boronic acids with appropriate aryl halides under palladium-catalyzed conditions. This method allows for the introduction of various substituents that can enhance its biological activity.

Scientific Research Applications

Borylation Reactions

TMNBD is utilized in borylation reactions, particularly at the benzylic C-H bonds of alkylbenzenes in the presence of palladium catalysts. This process is crucial for the synthesis of various boron-containing organic compounds which are key intermediates in organic synthesis.

Key Studies:

- A study demonstrated the effectiveness of TMNBD in forming pinacol benzyl boronate through palladium-catalyzed borylation .

- The compound has also been shown to facilitate hydroboration of alkenes and alkynes when paired with transition metal catalysts .

Coupling Reactions

TMNBD plays a significant role in coupling reactions with aryl iodides, where it forms aryl boronates under copper catalysis. This application is particularly relevant in the Suzuki-Miyaura cross-coupling reaction, which is widely used for constructing biaryl compounds.

Case Study:

- Research highlighted the successful coupling of TMNBD with aryl iodides to produce aryl boronates at room temperature, showcasing its efficiency and versatility .

Polymer Chemistry

TMNBD is employed in the development of new polymeric materials due to its ability to introduce boron functionalities into polymer chains. These modifications can enhance properties such as thermal stability and mechanical strength.

Research Insights:

- Studies indicate that polymers synthesized with boron-containing monomers exhibit improved fire resistance and mechanical properties compared to their non-boron counterparts.

Nanomaterials

The incorporation of TMNBD into nanomaterials has been explored for applications in electronics and photonics. Its unique electronic properties make it a candidate for developing advanced materials with tailored functionalities.

Proteomics Research

TMNBD has been recognized for its potential in proteomics research, particularly as a labeling agent for proteins. Its boronic acid moiety can selectively bind to diols present in glycoproteins, facilitating their detection and analysis.

Example Application:

- In proteomic studies, TMNBD has been used as a probe to enrich glycoproteins from complex biological samples, thereby enhancing the sensitivity and specificity of mass spectrometry analyses .

Data Summary Table

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physical, and functional differences between 4,4,5,5-Tetramethyl-2-(4-methyl-3-nitrophenyl)-1,3,2-dioxaborolane and related dioxaborolane derivatives:

Key Findings:

Structural and Electronic Effects :

- The nitro group in the target compound provides strong electron-withdrawing effects, enhancing its Lewis acidity and catalytic efficiency in cross-couplings compared to bromine or aliphatic derivatives .

- The methyl group at the 4-position introduces steric hindrance, which can slow undesired side reactions but may reduce reactivity in sterically demanding substrates .

Synthetic Efficiency :

- Aliphatic derivatives like 4,4,5,5-Tetramethyl-2-phenethyl-1,3,2-dioxaborolane achieve higher yields (93%) due to reduced steric constraints during synthesis , whereas nitro-substituted derivatives require precise regiocontrol .

Applications: Bromine-substituted derivatives (e.g., 2-(4-bromophenyl)-dioxaborolane) are preferred for Suzuki-Miyaura couplings due to bromine’s superior leaving-group ability . Hydroxymethyl-containing derivatives (e.g., [4-Chloro-3-(dioxaborolan-2-yl)phenyl]methanol) are utilized in drug synthesis for their bifunctional reactivity .

Physical Properties :

- The target compound’s crystalline solid state contrasts with liquid brominated analogs, affecting handling and storage requirements .

Research Implications and Contradictions

- Regiochemical Sensitivity : The catalytic performance of nitro-substituted dioxaborolanes is highly dependent on substituent positions. For example, the 3-nitro isomer (target compound) may exhibit different electronic effects compared to the 5-nitro isomer .

- Contradictory Reactivity Trends : While nitro groups generally enhance Lewis acidity, excessive steric bulk (e.g., 4-methyl in the target compound) may counteract this advantage in certain reactions .

Q & A

Q. What mechanistic insights explain its divergent reactivity in polar vs. nonpolar solvents?

- Methodological Answer : Solvent polarity alters boronate Lewis acidity. In DMSO, the nitro group enhances B–O polarization, accelerating transmetalation. In toluene, steric effects dominate. Investigate via:

- Variable-temperature NMR to track solvent-coordinated intermediates.

- Hammett plots correlating σ⁺ values of substituents with reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.